molecular formula C9H13NO B1441858 (S)-2-Amino-2-(o-tolyl)ethanol CAS No. 1213107-41-5

(S)-2-Amino-2-(o-tolyl)ethanol

Cat. No. B1441858
CAS RN: 1213107-41-5
M. Wt: 151.21 g/mol
InChI Key: WBOFHSAPFDGCGW-SECBINFHSA-N
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Description

“(S)-2-Amino-2-(o-tolyl)ethanol” is a compound that contains an amino group and a tolyl group. The tolyl group is a univalent functional group with the chemical formula −SO2−C6H4−CH3, consisting of a tolyl group, −C6H4−CH3, joined to a sulfonyl group, −SO2− .


Synthesis Analysis

The synthesis of compounds similar to “(S)-2-Amino-2-(o-tolyl)ethanol” often involves methods such as the reductive method , the use of catalysts , and Suzuki coupling reactions .


Molecular Structure Analysis

The molecular structure of compounds similar to “(S)-2-Amino-2-(o-tolyl)ethanol” has been studied using X-ray analysis . The structure often involves a linear geometry about the atom of interest .


Chemical Reactions Analysis

The chemical reactions involving compounds similar to “(S)-2-Amino-2-(o-tolyl)ethanol” often involve addition reactions . These reactions are characterized by the breaking of a C-C π bond and the formation of two new bonds to carbon .

Scientific Research Applications

Gene Therapy

(S)-2-Amino-2-(o-tolyl)ethanol: has potential applications in the field of gene therapy. It can be used to modify lipid nanoparticles (LNPs) and cell-derived nanovesicles (CDNs), which are promising carriers for gene delivery . These carriers can protect genetic material during delivery and ensure its proper insertion into target cells.

Synthesis of Sartans

This compound is a key starting material in the synthesis of biaryl compounds, which are crucial for creating antiviral, antihypertensive, and antifungal drugs . Specifically, it’s used in the synthesis of o-tolyl benzonitrile, a precursor for the sartan series of drug molecules like candesartan and valsartan, which are angiotensin receptor blockers (ARBs).

Catalysis

(S)-2-Amino-2-(o-tolyl)ethanol: can be involved in catalytic processes to synthesize various organic compounds. For instance, it can be used in the synthesis of pyrrole disulfides, which are important intermediates in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action for reactions involving compounds similar to “(S)-2-Amino-2-(o-tolyl)ethanol” often involves electrophilic addition or oxidation .

Safety and Hazards

The safety and hazards associated with compounds similar to “(S)-2-Amino-2-(o-tolyl)ethanol” often involve risks of skin irritation, respiratory symptoms, and toxicity if ingested, in contact with skin, or if inhaled .

Future Directions

Future directions in the study of compounds similar to “(S)-2-Amino-2-(o-tolyl)ethanol” include the development of new methods for synthesis and the exploration of their potential applications .

properties

IUPAC Name

(2S)-2-amino-2-(2-methylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7-4-2-3-5-8(7)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOFHSAPFDGCGW-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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